



Application Note: Salbutamol-d3 for Bioequivalence Studies of Salbutamol Inhalers

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Compound of Interest		
Compound Name:	Salbutamol-d3	
Cat. No.:	B602543	Get Quote

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone therapy for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is most commonly administered via metered-dose inhalers (MDIs) or dry-powder inhalers (DPIs). For generic versions of these inhaled products to be approved, regulatory agencies like the U.S. Food and Drug Administration (FDA) require rigorous bioequivalence (BE) studies to ensure they are therapeutically equivalent to the reference listed drug (RLD).[1][2]

Pharmacokinetic (PK) studies are a key component of these BE assessments.[3] These studies involve measuring the concentration of the drug in a biological matrix, typically plasma, over time to determine key parameters like maximum concentration (Cmax) and the area under the concentration-time curve (AUC).[3][4] To ensure the accuracy and precision of the analytical methods used in these studies, a stable, isotopically labeled internal standard is crucial. **Salbutamol-d3**, a deuterated analog of salbutamol, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to salbutamol, but its increased mass allows it to be distinguished by a mass spectrometer. This ensures that variations during sample preparation and analysis are accounted for, leading to reliable quantification of salbutamol in patient samples.[5][6]

This document provides detailed protocols for conducting a bioequivalence study of salbutamol inhalers and for the bioanalytical quantification of salbutamol in human plasma using



Salbutamol-d3 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: In Vivo Bioequivalence Study Design

This protocol outlines a standard design for a pharmacokinetic bioequivalence study comparing a generic (Test) Salbutamol inhaler to a Reference inhaler. The design is based on recommendations from regulatory bodies.[2]

- 1. Study Objective: To compare the rate and extent of absorption of salbutamol from a Test inhaler and a Reference inhaler in healthy adult subjects to determine bioequivalence.
- 2. Study Design:
- Type: Randomized, single-dose, two-treatment, two-period, crossover study.
- Population: Healthy, non-smoking male and female volunteers. Subjects should be trained in the proper use of the inhalation aerosols before the study.
- Treatments:
 - Test (T): Single dose of the generic Salbutamol Inhaler.
 - Reference (R): Single dose of the Reference Salbutamol Inhaler.
- 3. Procedure:
- Screening: Potential subjects undergo a full medical screening to ensure they meet inclusion/exclusion criteria.
- Randomization: Eligible subjects are randomly assigned to a treatment sequence (e.g., TR or RT).
- Period 1:
 - Subjects receive the assigned single dose of either the Test or Reference inhaler.



- Serial blood samples are collected in heparinized tubes at pre-defined time points (e.g., pre-dose, and at 5, 10, 15, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose).
- Washout Period: A sufficient time (e.g., 7-14 days) is allowed between periods for the drug to be completely eliminated from the body.
- Period 2:
 - Subjects receive the alternate treatment.
 - Serial blood samples are collected using the same schedule as in Period 1.
- Sample Processing: Plasma is immediately separated from blood samples by centrifugation and stored frozen at -70°C or below until analysis.
- 4. Pharmacokinetic and Statistical Analysis:
- Plasma samples are analyzed for salbutamol concentration using a validated LC-MS/MS method (see Protocol 2).
- Pharmacokinetic parameters (Cmax, AUC₀-t, AUC₀-inf) are calculated for each subject for both Test and Reference products.
- The parameters are log-transformed, and an Analysis of Variance (ANOVA) is performed.
- Bioequivalence Criteria: The 90% confidence intervals (CI) for the geometric mean
 Test/Reference ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[2]





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Fig 1. Workflow for a two-period crossover bioequivalence study.

Protocol 2: LC-MS/MS Bioanalytical Method for Salbutamol in Human Plasma

This protocol describes a sensitive and robust method for the quantification of salbutamol in human plasma using **Salbutamol-d3** as an internal standard (IS). The method is based on protein precipitation followed by LC-MS/MS analysis.

- 1. Materials and Reagents:
- Salbutamol reference standard
- Salbutamol-d3 (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)



- 2. Sample Preparation (Protein Precipitation):
- Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
- Pipette 200 μL of plasma into a 1.5 mL microcentrifuge tube.
- Add 20 μL of **Salbutamol-d3** working solution (e.g., at 100 ng/mL) to each tube (except blank samples) and vortex briefly.
- Add 600 μL of acetonitrile to precipitate plasma proteins.[5]
- Vortex mix for 1 minute.
- Centrifuge at 15,000 g for 5 minutes.[7]
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[7]
- Reconstitute the residue in 100 μL of the mobile phase and vortex.[7]
- Inject a portion (e.g., 10 μL) into the LC-MS/MS system.
- 3. LC-MS/MS Instrumentation and Conditions: The following tables summarize typical parameters for the analysis.

Table 1: Liquid Chromatography (LC) Parameters



Parameter	Setting
Column	C18 reversed-phase, e.g., Luna C18 (2.1 mm x 150 mm, 5 µm)[5]
Mobile Phase	Methanol:Water with 10 mM Ammonium Acetate and 0.1% Formic Acid[5]
Elution Mode	Isocratic[5]
Flow Rate	0.5 mL/min[5]
Column Temp.	40°C
Injection Vol.	10 μL

| Run Time | ~4 minutes[5] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)[5]
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Salbutamol)	m/z 240.1 → 148.1[5]
MRM Transition (Salbutamol-d3)	m/z 243.1 → 151.0[5]
Capillary Voltage	3.0 kV

| Desolvation Temp. | 650 °C[6] |

4. Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[8][9]

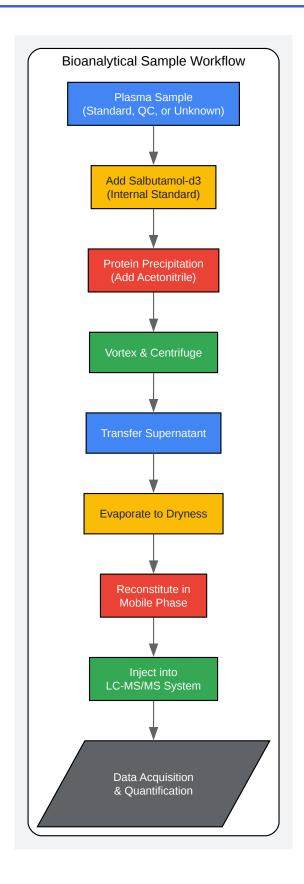
Table 3: Typical Method Validation Results



Parameter	Typical Acceptance Criteria	Example Result
Linearity Range	Correlation coefficient (r²) > 0.99	0.100 - 10.0 ng/mL[5]
LLOQ	S/N > 10; Precision & Accuracy within ±20%	0.02 ng/mL[10]
Intra- & Inter-run Precision	Coefficient of Variation (CV) < 15%	< 15%[5]
Intra- & Inter-run Accuracy	% Deviation from nominal <	< 15%[5]
Extraction Recovery	Consistent and reproducible	> 85%
Matrix Effect	Monitored to ensure no significant ion suppression/enhancement	Minimal effect observed

| Stability | Bench-top, freeze-thaw, long-term | Stable under tested conditions |





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Fig 2. Workflow for plasma sample preparation and analysis.



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